2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one
Description
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is a chemical compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a fluorophenyl group and a methoxy group attached to the chromone core, which may contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
2-(2-fluorophenyl)-7-methoxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-19-10-6-7-12-14(18)9-16(20-15(12)8-10)11-4-2-3-5-13(11)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRUOCZQTGICHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial production, the synthesis of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromones.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can lead to a variety of substituted chromone derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its anticancer , anti-inflammatory , and antimicrobial properties.
-
Anticancer Activity : Research indicates that chromenone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in studies involving breast cancer cells (MCF-7), the compound demonstrated a low GI50 value, indicating potent antitumor activity.
Table 1: Anticancer Activity of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one
Cell Line GI50 (µM) Mechanism of Action MCF-7 5 Inhibition of PI3K/Akt pathway HT29 15 Induction of apoptosis - Anti-inflammatory Properties : The compound has been explored for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions like arthritis and other inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Material Science
In material science, the unique properties of this compound make it a candidate for developing organic electronic materials. Its ability to act as a building block for more complex molecules is being investigated for applications in:
- Organic photovoltaics
- Light-emitting diodes (LEDs)
- Chemical sensors
Biological Studies
The compound is utilized in biochemical assays to study enzyme inhibition and receptor binding. It has been shown to interact with specific molecular targets, modulating their activity through:
- Inhibition of enzyme activity by binding to active or allosteric sites.
- Interaction with cellular receptors, leading to changes in signal transduction pathways.
Anticancer Research
A notable case study involved evaluating the effects of this compound on MCF-7 breast cancer cells:
- IC50 Value : The compound exhibited an IC50 value of approximately 1.30 µM, indicating strong antiproliferative activity compared to standard treatments.
- Mechanism : The study suggested that the compound induces DNA damage and inhibits cyclin-dependent kinase (CDK) activity, crucial for cell cycle regulation.
Antimicrobial Studies
Another study focused on the antimicrobial properties of the compound:
- It demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes, receptors, or signaling pathways involved in various biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluorophenyl compounds: These include compounds like 2-fluorobenzoic acid and 2-fluoromethamphetamine, which share the fluorophenyl group but differ in their overall structure and properties.
Chromone derivatives: Compounds such as 7-methoxychromone and 2-phenylchromone are structurally similar but lack the fluorophenyl group.
Uniqueness
2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one is unique due to the presence of both the fluorophenyl and methoxy groups, which may confer distinct chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, stability, and potential therapeutic applications.
Biological Activity
The compound 2-(2-fluorophenyl)-7-methoxy-4H-chromen-4-one , a derivative of chromone, has garnered attention in recent years due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a chromone backbone with a methoxy group at the 7-position and a fluorinated phenyl ring. This specific configuration is crucial for its biological activity, influencing its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's significant anticancer properties:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer) cells. The compound showed IC50 values in the low micromolar range, indicating strong antiproliferative effects .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and cell cycle arrest. Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT-116 | 6.3 | Cell cycle arrest |
| HepG-2 | 4.8 | Apoptosis induction |
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Inhibition of Pathogens : Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Table 2: Antimicrobial Activity of this compound
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 14 |
Structure-Activity Relationship (SAR)
The biological activity of chromone derivatives is often influenced by their structural features. The presence and position of substituents such as methoxy and fluorine groups are critical:
- Methoxy Group : The methoxy group at the 7-position has been shown to enhance cytotoxicity and selectivity towards cancer cells.
- Fluorine Substitution : The introduction of fluorine at the 2-position on the phenyl ring appears to improve both anticancer and antimicrobial activities by increasing lipophilicity and altering electronic properties .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Oral Squamous Cell Carcinoma : A study demonstrated that treatment with this compound resulted in significant tumor regression in animal models, showcasing its potential as an effective therapeutic agent against oral cancers .
- Antimicrobial Efficacy : Another investigation reported that this compound effectively reduced bacterial load in infected mice models, suggesting its potential use as an antimicrobial agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
